molecular formula C10H13BrClNO2 B6191624 3-bromo-5-(morpholin-2-yl)phenol hydrochloride CAS No. 2648957-78-0

3-bromo-5-(morpholin-2-yl)phenol hydrochloride

Cat. No.: B6191624
CAS No.: 2648957-78-0
M. Wt: 294.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-bromo-5-(morpholin-2-yl)phenol hydrochloride typically involves the bromination of 5-(morpholin-2-yl)phenol. The reaction conditions often include the use of bromine or a bromine source in an organic solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the rate of bromination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

3-Bromo-5-(morpholin-2-yl)phenol hydrochloride can undergo various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-(morpholin-2-yl)phenol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-(morpholin-2-yl)phenol hydrochloride involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-bromo-5-(morpholin-2-yl)phenol hydrochloride include other brominated phenols and morpholine derivatives. Some examples are:

  • 3-Bromo-4-(morpholin-2-yl)phenol
  • 2-Bromo-5-(morpholin-2-yl)phenol
  • 3-Chloro-5-(morpholin-2-yl)phenol

These compounds share structural similarities but differ in the position of the halogen atom or the type of halogen. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

CAS No.

2648957-78-0

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.